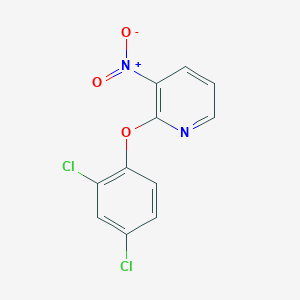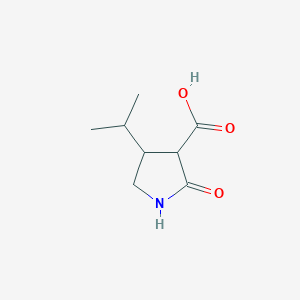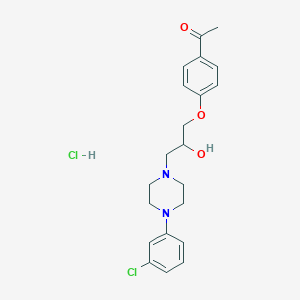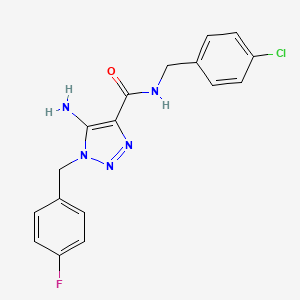![molecular formula C21H25N3O B2458728 N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide CAS No. 871547-47-6](/img/structure/B2458728.png)
N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a 2,4,6-trimethylphenyl group, which is a phenyl ring with three methyl groups attached at the 2, 4, and 6 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the 2,4,6-trimethylphenyl group, and the acetamide group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the 2,4,6-trimethylphenyl group, and the acetamide group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its molecular weight, density, melting point, boiling point, and solubility .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
NMR Study of Benzimidazole Derivatives
A novel compound containing a benzimidazole moiety was synthesized and characterized using NMR techniques, highlighting the importance of these methods in understanding the structure of such compounds (Li Ying-jun, 2012).
Antimicrobial Applications
N-substituted phenyl acetamide benzimidazole derivatives were synthesized and showed significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), demonstrating the potential of benzimidazole derivatives as antimicrobial agents (S. Chaudhari et al., 2020).
Crystal Structure Analysis
Detailed crystal structure analysis of a benzimidazole derivative provided insights into its conformation, aiding in the understanding of the compound's properties and potential interactions (S. Ozbey et al., 2001).
Potential Applications
Antibacterial Activity
Synthesis of benzimidazole-based pyramidine derivatives was explored for their antibacterial activity, indicating the broad applicability of benzimidazole compounds in developing new antimicrobial agents (Kumaraswamy Gullapelli et al., 2014).
Antifungal and Cytotoxic Properties
Benzimidazole derivatives exhibited notable antifungal and cytotoxic properties against various microorganisms and cancer cell lines, underscoring their potential in pharmaceutical development (Poonam Devi et al., 2022).
H1-antihistaminic Agents
The synthesis of benzimidazoles as H1-antihistaminic agents demonstrated their potential in treating allergies, with some compounds showing significant activity compared to standard drugs (R. Iemura et al., 1986).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-14-11-15(2)18(16(3)12-14)13-24-20-8-6-5-7-19(20)23-21(24)9-10-22-17(4)25/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFLROWNLWCFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2458652.png)

![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride](/img/structure/B2458654.png)

![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2458659.png)

![N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2458661.png)
![2-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2458662.png)

